

# Chemical & Pharmacological Profile of Rogletimide

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## Compound Focus: Rogletimide

CAS No.: 92788-10-8

Cat. No.: S541767

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The table below summarizes the core identity and properties of **Rogletimide**.

Attribute	Detail
Generic Name	Rogletimide (also known as Pyridoglutethimide) [1] [2]
Drug Class	Aromatase inhibitor (Antineoplastic agent) [1] [2]
Mechanism of Action	Reversible (Type II) aromatase inhibition; binds to and interferes with the cytochrome P450 heme moiety [1]
Chemical Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> [1]
Molar Mass	218.256 g·mol <sup>-1</sup> [1]
CAS Number	77148-45-3 [1]
SMILES	<chem>O=C1NC(=O)CCC1(c2ccncc2)CC</chem> [1]
Route of Administration	Oral (By mouth) [1]

## Clinical Development and Efficacy Data

The following table places **Rogletimide** in context with other aromatase inhibitors, showing its relative performance in clinical trials.

Generation	Medication	Dosage	% Inhibition (in postmenopausal women)	Class	IC <sub>50</sub> (in breast cancer homogenates)
First	<b>Rogletimide</b>	800 mg twice/day p.o.	73.8% [1]	Type II [1]	Not Specified
	Aminoglutethimide	250 mg four times/day p.o.	90.6% [1]	Type II [1]	4,500 nM [1]
Third	Letrozole	0.5 mg once/day p.o.	98.4% [1]	Type II [1]	2.5 nM [1]

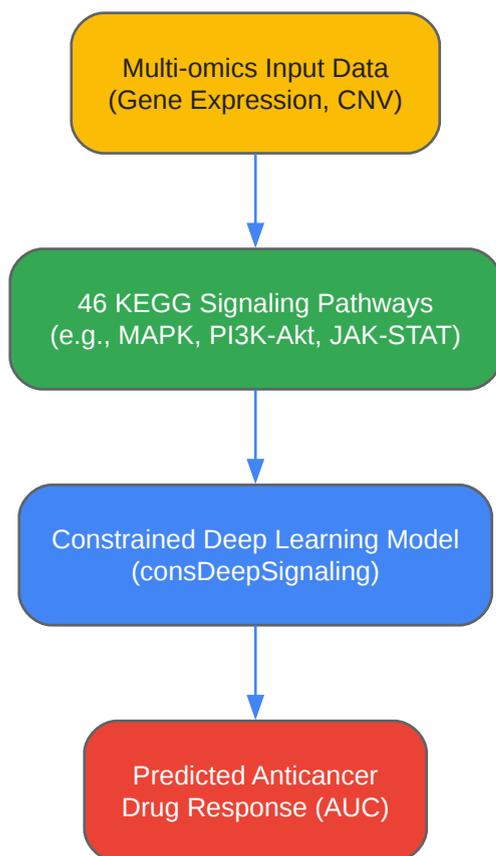
## Accessing Deeper Drug Data

The quantitative data above is limited because detailed datasets from resources like **DrugBank** are typically restricted and require a formal application process [3].

- **Academic Licensing:** DrugBank offers free academic licenses to students, professors, and research associates at academic institutions, provided the research is non-commercial [3].
- **Application Process:** Access involves creating a DrugBank account, verifying your email, and having your application reviewed for eligibility. Approved datasets are released under a **Creative Commons Attribution-NonCommercial 4.0 International License** [3].

## Conceptual Framework for Signaling Pathway Analysis

Although a specific signaling pathway for **Rogletimide** was not detailed in the search results, it functions as an aromatase inhibitor. The diagram below illustrates a generalized workflow for how such a drug's response can be studied through key signaling pathways, inspired by modern deep learning approaches in oncology research [4].



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*Generalized workflow for predicting drug response using signaling pathways and multi-omics data.*

## Experimental Protocol for Pathway Analysis

The methodology below is adapted from a study on the drug metreleptin and reflects approaches used to map signaling pathways in response to a therapeutic agent [5]. You can use it as a template for designing experiments with **Rogletimide**.

- **Objective:** To identify and characterize the saturable signaling pathways induced by a drug in human peripheral tissues.

- **Experimental Samples:** Human muscle, adipose tissue, and peripheral blood mononuclear cells (PBMCs). These can be obtained from lean and obese subjects to compare responses [5].
- **Administration Models:**
  - **In Vivo:** Acute administration of the drug to human subjects [5].
  - **Ex Vivo:** Treatment of freshly collected tissue samples with the drug [5].
  - **In Vitro:** Treatment of primary cultured cells derived from the tissues [5].
- **Pathway Analysis:** Post-treatment, tissues and cells are analyzed for the activation (e.g., phosphorylation) of key signaling molecules. The cited study examined STAT3, AMPK, ERK1/2, Akt, mTOR, NF-kappaB, and IKKalpha/beta using specific assays [5].
- **Dose-Response & Saturation:** Experiments should include a range of drug concentrations (e.g., 0-50 ng/mL) to establish a dose-response curve and identify the concentration at which pathway activation saturates [5].

## Suggestions for Further Research

Given that **Rogletimide** is not a marketed drug and data is limited, your research could focus on:

- **Contemporary Modeling:** Applying a pathway-constrained deep learning model, like the **consDeepSignaling** framework [4], to predict **Rogletimide**'s activity and potential synergy with other drugs.
- **Literature and Patent Mining:** The synthesis route for **Rogletimide** is documented in chemical literature and patents [1], which can be valuable for reproducing the compound for further experimental studies.

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## References

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3. Release Version 5.1.13 | DrugBank Online DrugBank [go.drugbank.com]
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5. Identification and saturable nature of signaling ... | DrugBank Online [go.drugbank.com]

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